molecular formula C9H15F3N2O3 B2547804 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate CAS No. 1197808-29-9

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate

Cat. No.: B2547804
CAS No.: 1197808-29-9
M. Wt: 256.225
InChI Key: CVJFDMLDNLGGKB-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C9H15F3N2O3 and a molecular weight of 256.22 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and a morpholine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with N-(2-aminoethyl)morpholine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2,2,2-trifluoroethyl chloroformate+N-(2-aminoethyl)morpholine2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate\text{2,2,2-trifluoroethyl chloroformate} + \text{N-(2-aminoethyl)morpholine} \rightarrow \text{this compound} 2,2,2-trifluoroethyl chloroformate+N-(2-aminoethyl)morpholine→2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and morpholine ring contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the trifluoroethyl group and morpholine ring in this compound makes it unique, offering distinct advantages in specific applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O3/c10-9(11,12)7-17-8(15)13-1-2-14-3-5-16-6-4-14/h1-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJFDMLDNLGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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